Isothiazolidine derivative 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15ClF3N3O3S |
|---|---|
Molecular Weight |
385.79 g/mol |
IUPAC Name |
N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxamide |
InChI |
InChI=1S/C13H15ClF3N3O3S/c1-19-7-10(20(2)24(19,22)23)12(21)18-6-8-4-3-5-9(11(8)14)13(15,16)17/h3-5,10H,6-7H2,1-2H3,(H,18,21) |
InChI Key |
FDFVMILOAWFGGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(N(S1(=O)=O)C)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Historical Context and Significance of Isothiazolidine Scaffolds in Chemical Research
Evolution of Isothiazolidine (B1259544) Chemistry
The study of isothiazolidine chemistry has evolved significantly from early synthetic explorations to the development of complex derivatives for various applications. Initially, research focused on the fundamental synthesis and characterization of the basic isothiazolidine ring. Over time, chemists developed more sophisticated methods to create substituted isothiazolidines, including the now prominent isothiazolidine 1,1-dioxides, also known as γ-sultams. researchgate.net These cyclic sulfonamides have garnered considerable attention due to their unique stereoelectronic and conformational features. researchgate.net Modern synthetic strategies, such as ring-closing metathesis (RCM) and multi-component reactions, have enabled the rapid generation of diverse libraries of isothiazolidine derivatives, accelerating the discovery of new chemical entities with potential applications. nih.govacs.org
Importance of Sulfur- and Nitrogen-Containing Heterocycles in Medicinal and Organic Chemistry
Heterocyclic compounds containing both sulfur and nitrogen are cornerstones of medicinal and organic chemistry. openmedicinalchemistryjournal.comijarst.in These structural motifs are present in a vast number of FDA-approved drugs and biologically active compounds. researchgate.netnih.gov The presence of both sulfur and nitrogen atoms in a heterocyclic ring can lead to a unique combination of properties, including the ability to participate in hydrogen bonding, coordinate with metal ions, and adopt specific three-dimensional conformations that are crucial for biological activity. researchgate.netopenmedicinalchemistryjournal.com This has led to their investigation for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. nih.govmdpi.com The sulfonamide group, a key feature in many isothiazolidine 1,1-dioxides, is a well-established bioisostere of the amide bond, offering increased enzymatic stability. researchgate.net
Identification and Early Studies of Key Isothiazolidine Core Structures
Early research into isothiazolidines focused on establishing reliable methods for their synthesis. One of the foundational core structures is the isothiazolidine 1,1-dioxide, which has been the subject of numerous synthetic studies. epa.gov Initial synthetic approaches often involved multi-step procedures. However, the development of more efficient methods, such as the intramolecular carbo-Michael reaction, has provided more direct access to these core structures. researchgate.net The synthesis of the parent isothiazole (B42339) ring system was reported as early as 1964. acs.org The exploration of derivatives like (S)-Isothiazolidine-3-carboxylic acid 1,1-dioxide further highlighted the potential of these scaffolds in medicinal chemistry. ontosight.ai These early studies laid the groundwork for the subsequent development of more complex and functionally diverse isothiazolidine derivatives.
Triazole-containing Isothiazolidine 1,1-dioxide: A Case Study
The synthesis of a library of triazole-containing isothiazolidine 1,1-dioxides represents a significant advancement in the exploration of this chemical space. nih.govacs.org This work showcases modern synthetic strategies and the potential for generating a multitude of derivatives for high-throughput screening.
Synthetic Approach
The synthesis of the triazole-containing isothiazolidine 1,1-dioxide library was achieved through a multi-step process that highlights several key organic reactions. The core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, was first synthesized on a gram scale. nih.gov This core was then diversified using a one-pot, multi-component protocol that combines a "click" reaction with an aza-Michael addition. nih.govacs.org
The key synthetic steps are outlined below:
Ring-Closing Metathesis (RCM): The initial dihydroisothiazole (B14293150) 1,1-dioxide core was prepared using RCM, a powerful reaction for forming cyclic compounds. nih.gov
Aza-Michael Addition: This reaction was used to introduce a variety of amine-containing substituents to the core structure. nih.gov
Click Reaction: A copper-catalyzed azide-alkyne cycloaddition (a "click" reaction) was employed to introduce the triazole ring. nih.gov
This synthetic strategy allowed for the rapid generation of a large and diverse library of 180 different triazole-containing isothiazolidine 1,1-dioxides. nih.gov
Research Findings
The primary outcome of this research was the successful construction of a diverse library of novel chemical compounds. nih.gov A total of 208 unique sultams were synthesized with a high success rate and purity. nih.gov This library of compounds was designed for submission to high-throughput screening to evaluate their biological activity. nih.gov The in-silico design of the library focused on creating drug-like molecules with favorable physicochemical properties. nih.gov
Interactive Data Tables
The following tables summarize the key aspects of the synthesis of the triazole-containing isothiazolidine 1,1-dioxide library.
Table 1: Key Synthetic Reactions
| Reaction Type | Purpose | Reference |
| Ring-Closing Metathesis (RCM) | Formation of the core dihydroisothiazole 1,1-dioxide scaffold. | nih.gov |
| Aza-Michael Addition | Introduction of diverse amine-containing substituents. | nih.gov |
| Click Reaction (Azide-Alkyne Cycloaddition) | Formation of the triazole ring. | nih.gov |
| OACC Esterification | Alternative diversification method for creating ester-linked derivatives. | nih.gov |
Synthetic Methodologies for Isothiazolidine Derivatives
Classical and Contemporary Approaches to Isothiazolidine (B1259544) Ring Formation
The construction of the isothiazolidine ring can be achieved through a variety of classical and modern synthetic methods. These approaches often involve the formation of key carbon-sulfur and nitrogen-carbon bonds to complete the heterocyclic structure.
Alkylation Reactions for Ring Closure
Alkylation reactions represent a fundamental strategy for the formation of the isothiazolidine ring. mt.com This approach typically involves the intramolecular cyclization of a linear precursor containing both a nucleophilic nitrogen or sulfur atom and an electrophilic carbon center bearing a leaving group. The process is driven by the formation of a stable five-membered ring. For instance, the alkylation of sulfonamides possessing a suitable leaving group on a side chain can lead to the desired isothiazolidine dioxide. researchgate.netresearchgate.net The choice of the alkylating agent and reaction conditions, including the base and solvent, is crucial for achieving high yields and selectivity. researchgate.netresearchgate.net
A common method involves the reaction of a precursor with an alkyl halide in the presence of a base. mt.com For example, the synthesis of certain isothiazolidine 1,1-dioxides has been accomplished through the alkylation of sulfonamides with methyl iodide or methoxymethyl chloride (MOMCl) prior to the cyclization step. researchgate.netresearchgate.net
Cyclization Reactions with Amine and Sulfur-Containing Precursors
The direct cyclization of precursors containing both amine and sulfur functionalities is a widely used method for constructing the isothiazolidine core. This strategy often involves the reaction of a bifunctional molecule containing a thiol or a sulfonyl group with a molecule containing an amino group and a suitable reactive site for ring closure. For example, the reaction of thiosemicarbazides with α-halo ketones can lead to the formation of the isothiazolidine ring. smolecule.com
Another approach involves the sulfonylation of α-amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride, which can provide the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylates in a one-pot manner. researchgate.netresearchgate.netenamine.net These intermediates can then undergo cyclization to form isothiazolidine-1,1-dioxide-3-carboxylates. researchgate.netresearchgate.netenamine.net
Nucleophilic Substitution Strategies
Nucleophilic substitution reactions are a cornerstone in the synthesis of isothiazolidine derivatives. cas.cnteachthemechanism.com This approach can be utilized for both the formation of the ring and the subsequent functionalization of the isothiazolidine scaffold. Intramolecular nucleophilic substitution is a key step in many cyclization strategies, where a nucleophilic atom (typically nitrogen or sulfur) attacks an electrophilic carbon to close the ring. smolecule.com
Furthermore, once the isothiazolidine ring is formed, nucleophilic substitution can be employed to introduce various substituents onto the ring, allowing for the synthesis of a diverse library of derivatives. researchgate.net For example, the iodine atom in iodomethyl-substituted sultams can be displaced by sodium azide (B81097), followed by reduction to yield aminomethyl-substituted derivatives. researchgate.net
Intramolecular Carbo-Michael Reaction Strategy
A contemporary and efficient method for the synthesis of isothiazolidine-1,1-dioxide derivatives is the intramolecular carbo-Michael reaction. researchgate.netresearchgate.netenamine.net This strategy involves the addition of a carbanion to an activated vinylsulfonamide moiety within the same molecule. researchgate.netresearchgate.netenamine.net
A notable application of this strategy is the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates from α-amino acid ester hydrochlorides. researchgate.netresearchgate.netenamine.net In this process, the amino acid esters are first sulfonylated to form alkyl 2-((vinylsulfonyl)amino)carboxylates. researchgate.netresearchgate.netenamine.net Subsequent treatment with a base, such as sodium hydride (NaH), generates a carbanion that undergoes an intramolecular Michael addition to the vinyl group, leading to the formation of the isothiazolidine ring. researchgate.netresearchgate.netenamine.net This method has been shown to be cost-effective and provides access to a range of substituted isothiazolidine derivatives. researchgate.netresearchgate.netenamine.net
| Starting Material | Reagent | Product | Yield (%) | Reference |
| α-Amino acid ester hydrochlorides | (2-chloroethyl)sulfonyl chloride, then NaH | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates | up to 92% | researchgate.net |
| N-monosubstituted vinyl sulfonamides | NaH | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates | N/A | researchgate.netresearchgate.net |
| Cyclic amino acid ester derived vinyl sulfonamides | NaH | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates | N/A | researchgate.netresearchgate.net |
Stereoselective Synthesis of Chiral Isothiazolidine Derivatives
The development of stereoselective methods for the synthesis of chiral isothiazolidine derivatives is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. ethz.ch Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch
One approach to achieve stereoselectivity is through the use of chiral starting materials, often referred to as the "chiral pool" approach. ethz.ch For instance, starting from enantiomerically pure amino acids allows for the synthesis of chiral isothiazolidine derivatives with a defined stereochemistry at the C3 position. researchgate.net
Another strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. ethz.ch For example, organocatalytic aza-Michael reactions have been employed for the stereoselective synthesis of piperidines and could be adapted for the synthesis of chiral isothiazolidines. nih.gov Additionally, iron-catalyzed intramolecular aliphatic C-H amidation has been reported as a method to access γ-sultam-3-carboxylates, which are structurally related to isothiazolidine-1,1-dioxide-3-carboxylates. researchgate.net
| Method | Key Feature | Example Application | Reference |
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | Synthesis of chiral isothiazolidines from amino acid esters. | researchgate.net |
| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity. | Enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) catalyzed by isopulegol-based ligands. mdpi.comnih.gov | mdpi.comnih.gov |
| Diastereoselective Reactions | Controls the formation of one diastereomer over another. | Reaction of propargyl sulfonamides with benzyl (B1604629) azide and piperidine (B6355638) derivatives to produce triazole-containing isothiazolidine dioxides with high diastereoselectivity. smolecule.com | smolecule.com |
Multi-Component and One-Pot Synthetic Protocols
Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. scielo.org.mxut.ac.ir These strategies allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. scielo.org.mx
Several one-pot and multi-component protocols have been developed for the synthesis of isothiazolidine derivatives. nih.gov For instance, a one-pot, multi-component synthesis of triazole-containing isothiazolidine 1,1-dioxides has been reported, combining a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with an aza-Michael addition. smolecule.comnih.gov This approach allows for the rapid generation of a library of diverse isothiazolidine derivatives. nih.gov
Another example involves the one-pot sulfonylation of α-amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride to provide alkyl 2-((vinylsulfonyl)amino)carboxylates, which can then be cyclized in the same pot. researchgate.netresearchgate.net Such protocols are highly valuable for the efficient discovery of new bioactive compounds. smolecule.com
| Reaction Type | Key Steps | Products | Yields | Reference |
| One-pot Click/Aza-Michael | Copper-catalyzed azide-alkyne cycloaddition followed by aza-Michael addition. | Triazole-containing isothiazolidine 1,1-dioxides | 70-92% | smolecule.com |
| One-pot Sulfonylation/Cyclization | Sulfonylation of α-amino acid esters followed by intramolecular carbo-Michael reaction. | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates | Good (40-93% for sulfonylation step) | researchgate.net |
| Three-component reaction | Reaction of an amine, aldehyde, and thioglycolic acid. | 1,3-Thiazolidin-4-ones | Moderate to good | researchgate.net |
Click/Aza-Michael Diversification Protocols
A highly effective one-pot, multi-component protocol for generating libraries of triazole-containing isothiazolidine 1,1-dioxides involves the combination of a copper-catalyzed azide-alkyne cycloaddition (click reaction) and an aza-Michael addition. nih.gov This strategy utilizes a core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, which contains both an alkyne handle for the click reaction and an α,β-unsaturated system for the aza-Michael reaction. nih.gov
The one-pot procedure allows for the rapid diversification of the core scaffold by reacting it with an array of azides and amines, leading to a large number of distinct products. nih.gov For instance, a library of 180 members was synthesized using this method. nih.gov The reaction is typically carried out in ethanol (B145695) (EtOH) using copper(I) iodide (CuI) as a catalyst for the click reaction and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to facilitate the aza-Michael addition. nih.gov
Table 1: Reagents for One-Pot Click/Aza-Michael Protocol nih.gov
| Component | Role | Example Reagents |
|---|---|---|
| Core Scaffold | Building block with reactive sites | 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide |
| Azide | Click reaction partner | Various organic azides (e.g., Azides A–L) |
| Amine | Aza-Michael reaction nucleophile | Various primary/secondary amines (e.g., Amines 14–17) |
| Catalyst | Facilitates click reaction | Copper(I) iodide (CuI) |
| Base | Promotes aza-Michael addition | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
This dual-reaction approach, where two distinct and compatible (orthogonal) reactions are performed in a single pot, represents an efficient pathway for creating complex molecules from simpler starting materials. nih.gov
Integration with Ring-Closing Metathesis (RCM)
The core scaffold required for the click/aza-Michael diversification is itself synthesized using Ring-Closing Metathesis (RCM). nih.gov RCM is a powerful reaction in organic synthesis used to form cyclic compounds, particularly cyclic alkenes, from diene precursors. rsc.orgorganic-chemistry.org In this context, RCM is used to construct the five-membered dihydroisothiazole (B14293150) 1,1-dioxide ring (a cyclic sultam). nih.gov
The process starts with the synthesis of the corresponding allyl and vinyl sulfonamides. The RCM reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, then cyclizes these precursors. nih.govorganic-chemistry.org When a vinyl sulfonamide is used, the resulting cyclic sultam retains the α,β-unsaturated functionality within the ring structure. This unsaturation is crucial as it serves as the Michael acceptor for the subsequent aza-Michael addition step. nih.gov The multi-gram scale synthesis of the core scaffold is achieved through a three-step sequence of sulfonylation, RCM, and propargylation. nih.gov
Derivatization Strategies of Pre-formed Isothiazolidine Scaffolds
Once the core isothiazolidine ring is formed, it can be further modified to introduce a wide range of chemical functionalities, enhancing its structural diversity.
Functionalization at Nitrogen and Carbon Positions
The pre-formed isothiazolidine scaffold can be functionalized at both its nitrogen and carbon atoms. The nitrogen atom of the isothiazolidine ring can undergo reactions such as alkylation or amidation. lookchem.com For example, introducing a methyl group at the nitrogen of a related hydantoin (B18101) moiety was shown to improve biological activity significantly. lookchem.com
Functionalization at carbon positions is also a key strategy. For instance, the synthesis of certain derivatives involves the introduction of side chains at specific carbon atoms of the ring structure. vulcanchem.com One approach involves a palladium-catalyzed coupling reaction to introduce cyclic amines at a specific position on a related chromone (B188151) scaffold, demonstrating a method for C-N bond formation. lookchem.com
Introduction of Diverse Side Chains and Moieties
A primary goal of derivatization is the introduction of diverse side chains to explore structure-activity relationships. The click/aza-Michael protocol is a prime example of this, where a vast array of amines and azides are used to append triazole-containing side chains with different properties. nih.gov
Another common strategy is the attachment of side chains via nucleophilic substitution. For example, an ethylamine (B1201723) group can be introduced by reacting an isothiazolidinone precursor with ethylenediamine (B42938) or a similar 2-aminoethyl derivative under mild conditions. The introduction of a 1,1-dioxo-isothiazolidine moiety itself as a side chain onto other molecular scaffolds has been shown to improve potency in certain biological assays. lookchem.com These methods allow for the systematic variation of substituents to optimize the properties of the final compound.
Optimization of Synthetic Pathways and Reaction Conditions
To ensure high yields and purity, the synthetic routes for isothiazolidine derivatives are often optimized by adjusting various reaction parameters.
Solvent Polarity Effects
The choice of solvent can significantly influence the outcome of reactions in the synthesis of isothiazolidine derivatives. Solvent polarity is a key parameter that is often varied during optimization. More polar solvents can be beneficial, especially in reactions involving ionic species, as they help in dissolving reagents and stabilizing charged intermediates. libretexts.org
For instance, in nucleophilic substitution reactions like the SN1 pathway, polar, protic solvents such as water and alcohols can stabilize the ionic intermediates through hydrogen bonding, thereby lowering the reaction barrier and increasing the reaction rate. libretexts.org In the context of isothiazolidine synthesis, solvents like methanol (B129727) (MeOH) have been used for aza-Michael additions, while dichloromethane (B109758) (CH2Cl2) has been used for other transformations. nih.gov The use of solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is also noted as a variable in the optimization of related syntheses. The effect of the solvent is crucial and must be empirically determined for each specific transformation to achieve the desired outcome efficiently.
Catalyst Selection
The synthesis of isothiazolidine derivatives often involves cyclization reactions where the selection of an appropriate catalyst is crucial for achieving high yields and selectivity. A variety of catalysts, ranging from simple bases to complex metal-based systems, have been explored for these transformations.
In the synthesis of related thiazolidin-4-one derivatives, a one-pot, four-component condensation and cyclization reaction was optimized by testing several catalysts. Among NaOH, pyridine, DBU, and Et₃N, the best results were obtained with triethylamine (B128534) (Et₃N) in refluxing methanol. nih.gov For other thiazolidinone syntheses, ammonium (B1175870) persulfate (APS) has been employed as an economical and efficient catalyst under solvent-free conditions, yielding 84% of the product at 90°C. nih.gov Another effective catalyst is the ionic liquid [Et₃NH][HSO₄], which can be reused up to five times and provides high yields at 80°C. nih.gov
Transition metal catalysts are also prominent in the synthesis of heterocyclic compounds. For instance, in the 1,3-dipolar cycloaddition to form isoxazolidine (B1194047) derivatives, a related five-membered heterocycle, Ni(ClO₄)₂·6H₂O has been used effectively. mdpi.com In the synthesis of triazole-containing isothiazolidine 1,1-dioxides, a one-pot click/aza-Michael protocol utilizes Copper(I) iodide (CuI) in the presence of DBU. nih.gov The choice of catalyst can be influenced by the need for downstream processing; a two-step sequence was sometimes necessary to facilitate the removal of the copper catalyst from the crude product. nih.gov
Modern approaches also include the use of nano-heterogeneous catalysts, which are noted for their high activity, selectivity, and low energy consumption due to a large surface-to-volume ratio. nih.gov Metal-free catalytic systems, such as Brønsted acids, have also been successfully employed in annulation reactions to produce N-heterocycles. rsc.org In some cases, catalyst-free conditions have been developed, for example, in the formal [3+3]-cycloaddition of imines, providing an environmentally benign synthetic route. researchgate.net
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Triethylamine (Et₃N) | Four-component condensation/cyclization | Optimal catalyst among tested bases (NaOH, pyridine, DBU) under reflux conditions. | nih.gov |
| Ammonium Persulfate (APS) | Cyclocondensation | Economical catalyst providing high yield (84%) under solvent-free conditions. | nih.gov |
| [Et₃NH][HSO₄] | Cyclocondensation | Reusable ionic liquid catalyst, effective at 80°C. | nih.gov |
| Copper(I) Iodide (CuI) / DBU | One-pot click/aza-Michael reaction | Used for synthesis of triazole-containing isothiazolidine 1,1-dioxides. | nih.gov |
| Ni(ClO₄)₂·6H₂O | 1,3-dipolar cycloaddition | Effective for synthesizing isoxazolidine derivatives with 100% regioselectivity. | mdpi.com |
| Brønsted Acids | [2 + 2 + 1] annulation reaction | Enables synthesis of biologically important N-heterocycles in high yields. | rsc.org |
Scalable Synthesis and Process Development
The transition from laboratory-scale synthesis to large-scale production of isothiazolidine derivatives presents significant challenges, including ensuring consistent product quality, managing reaction exotherms, and developing cost-effective and environmentally benign processes. nih.govfrontiersin.org Process development for chiral building blocks, which are often used in the synthesis of complex isothiazolidine derivatives, is a key area of research. nih.gov
Continuous flow chemistry offers a promising alternative to traditional batch processing for scalable synthesis. frontiersin.org Flow systems can mitigate problems associated with scaling up, such as heat transfer and potential hazards, by providing better control over reaction parameters. frontiersin.org For instance, a continuous flow approach for a multicomponent reaction to synthesize α-acyloxy ketones demonstrated significant improvements in reaction time and yield compared to conventional batch methods at room temperature or reflux. frontiersin.org
Advanced Spectroscopic and Spectrometric Characterization of Isothiazolidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. libretexts.orgaocs.org It is based on the magnetic properties of atomic nuclei and can reveal how atoms are connected within a molecule. libretexts.orglibretexts.org For Isothiazolidine (B1259544) derivative 1, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) is used to determine the structure of molecules by analyzing the hydrogen-1 nuclei. bdu.ac.in In the ¹H NMR spectrum of Isothiazolidine derivative 1, the chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals provide a wealth of information. The chemical shift of a proton is influenced by its local electronic environment. Protons adjacent to electronegative atoms or functional groups are deshielded and resonate at higher chemical shifts (downfield). Spin-spin coupling between neighboring, non-equivalent protons leads to the splitting of signals into multiplets, which reveals the number of adjacent protons. bdu.ac.in The integration of each signal is proportional to the number of protons it represents. ceitec.cz
A typical ¹H NMR spectrum for an isothiazolidine derivative would show characteristic signals for the protons on the heterocyclic ring and any substituents. For instance, the methylene (B1212753) protons of the isothiazolidine ring are expected to appear as complex multiplets due to their diastereotopic nature and coupling with each other and adjacent protons.
Table 1: Representative ¹H NMR Data for Isothiazolidine Derivatives
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 3.0 - 3.5 | m | - |
| H-4 | 2.2 - 2.8 | m | - |
| H-5 | 3.8 - 4.2 | m | - |
| Aromatic-H | 7.0 - 8.0 | m | - |
Note: This table presents typical chemical shift ranges for protons in isothiazolidine-containing structures. Actual values for "this compound" would be specific to its full structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. wikipedia.orglibretexts.org Unlike ¹H NMR, ¹³C NMR spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp peak. savemyexams.com The chemical shift of each carbon signal is indicative of its chemical environment, such as its hybridization and proximity to electron-withdrawing or electron-donating groups. libretexts.org
For this compound, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the isothiazolidine ring and any attached substituents. The carbons of the isothiazolidine ring, particularly those bonded to nitrogen and sulfur, would have characteristic chemical shifts.
Table 2: Representative ¹³C NMR Data for Isothiazolidine Derivatives
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-3 | 45 - 55 |
| C-4 | 25 - 35 |
| C-5 | 60 - 70 |
| Aromatic-C | 110 - 150 |
| C=O (if present) | 160 - 180 |
Note: This table shows typical chemical shift ranges. The specific values for "this compound" are dependent on its complete structure.
Two-Dimensional NMR Techniques (2D-COSY, 2D-NOESY, 2D-HSQC, 2D-HMBC) for Structural Elucidation and Conformational Analysis
Two-dimensional (2D) NMR techniques are instrumental in elucidating the complex structures of molecules by spreading the NMR information across two frequency axes. wikipedia.orglibretexts.org This helps to resolve overlapping signals and establish correlations between different nuclei. wikipedia.org
2D-COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. libretexts.org Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of protons within the isothiazolidine ring and its substituents.
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional conformation of the molecule. Cross-peaks indicate through-space interactions, providing insights into the stereochemistry and spatial arrangement of different parts of this compound.
2D-HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. wikipedia.org For this compound, the HSQC spectrum would show cross-peaks that link each proton signal to the signal of the carbon atom it is bonded to, allowing for unambiguous assignment of the ¹³C spectrum. libretexts.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a powerful tool for determining the molecular weight and elemental composition of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places, which allows for the determination of the elemental formula of a molecule and its fragments. researchgate.netalevelchemistry.co.uk
For this compound, HRMS would be used to determine its exact molecular weight, from which a unique molecular formula can be derived. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is ionized and then breaks apart into smaller, charged fragments. The masses of these fragments can help to identify the different structural components of the molecule. Isotopic labeling can be a useful tool to understand the fragmentation pathways. fu-berlin.de
Table 3: Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z | Formula |
|---|---|---|---|
| [M+H]⁺ | 251.0716 | 251.0712 | C₁₁H₁₅N₂O₂S |
| Fragment 1 | 155.0321 | 155.0319 | C₇H₇N₂O |
| Fragment 2 | 97.0399 | 97.0395 | C₄H₉S |
Note: This data is hypothetical and serves as an example of the information obtained from an HRMS experiment.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. savemyexams.com Different covalent bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies. savemyexams.com The resulting IR spectrum shows absorption bands that correspond to the different functional groups. spectroscopyonline.com
For this compound, the IR spectrum would reveal the presence of key functional groups. For example, the S=O stretching vibrations of the sulfone group in an isothiazolidine 1,1-dioxide would appear as strong absorption bands in the range of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). Other characteristic absorptions would depend on the specific substituents on the isothiazolidine ring.
Table 4: Characteristic IR Absorption Frequencies for Isothiazolidine Derivatives
| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfone | S=O stretch | 1300 - 1350 | Strong |
| Sulfone | S=O stretch | 1120 - 1160 | Strong |
| Amine/Amide | N-H stretch | 3300 - 3500 | Medium |
| Alkane | C-H stretch | 2850 - 3000 | Medium-Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |
| Carbonyl (if present) | C=O stretch | 1650 - 1750 | Strong |
Note: The presence and exact position of these bands in the spectrum of "this compound" would confirm the presence of these functional groups. libretexts.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. nih.govwikipedia.org When a beam of X-rays strikes a crystal, the X-rays are diffracted into many specific directions. wikipedia.org By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the electron density within the crystal. nih.gov From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.
For this compound, if a suitable single crystal can be grown, X-ray crystallography can provide an unambiguous determination of its absolute stereochemistry and solid-state conformation. This is particularly important for chiral molecules, as it can distinguish between different enantiomers and diastereomers. The precise bond lengths, bond angles, and torsion angles obtained from the crystal structure provide a definitive model of the molecule's three-dimensional shape. The structure of various isothiazolidine derivatives has been confirmed using this technique. researchgate.net A study on a thiazolidinone derivative also utilized X-ray diffraction to determine its crystal structure. nih.gov
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzo[d]isothiazole |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the separation and purification of isothiazolidine derivatives from reaction mixtures and for assessing the purity of the final products.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of isothiazolidine derivatives. vulcanchem.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. nih.gov
Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of complex mixtures. For instance, a gradient system starting with a high percentage of a weak solvent (e.g., water) and gradually increasing the percentage of a strong organic solvent (e.g., acetonitrile (B52724) or methanol) can effectively separate compounds with a wide range of polarities. nih.gov The purity of synthesized compounds is often confirmed to be greater than 95% by HPLC analysis.
Table 1: HPLC Parameters for Analysis of Isothiazolidine Derivatives
| Parameter | Description |
|---|---|
| Column | Typically a C18 reversed-phase column is used. |
| Mobile Phase | A mixture of water and an organic solvent like acetonitrile or methanol (B129727) is common. nih.gov |
| Elution | Gradient elution is frequently employed for complex sample analysis. nih.gov |
| Flow Rate | A typical flow rate is around 1.0 mL/min, but can be adjusted based on the specific separation. |
| Detection | UV detection is standard, with the wavelength set to the maximum absorbance of the derivative (e.g., 240 nm). nih.gov |
This table provides a general overview of typical HPLC parameters used for the analysis of isothiazolidine derivatives.
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions involving isothiazolidine derivatives and for the preliminary assessment of purity. researchgate.netchemistryhall.com It is a rapid and cost-effective method that provides qualitative information about the components of a mixture. chemistryhall.com The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel on a plate) and the mobile phase (an appropriate solvent system). chemistryhall.com
The position of a compound on the developed TLC plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by thesolvent front. chemistryhall.com Visualization of the separated spots is often achieved using a UV lamp, especially for compounds that are UV-active. chemistryhall.com For compounds that are not UV-active, various derivatization reagents can be sprayed on the plate to produce colored or fluorescent spots. labinsights.nl
High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and quantitation capabilities compared to conventional TLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. vulcanchem.commdpi.com This hyphenated technique is particularly valuable for the analysis of complex mixtures containing isothiazolidine derivatives and for their trace-level quantification. mdpi.comfigshare.com
In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules, generating protonated molecules [M+H]⁺ or other adducts. nih.gov Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. ddtjournal.com This provides a high degree of specificity and is instrumental in identifying unknown compounds and confirming the structures of synthesized derivatives. ddtjournal.com
Table 2: LC-MS Parameters for Isothiazolidine Derivative Analysis
| Parameter | Description |
|---|---|
| Chromatography | HPLC with gradient elution is typically used for separation. mdpi.com |
| Ionization Source | Electrospray Ionization (ESI) is a common choice. nih.gov |
| Mass Analyzer | Quadrupole, time-of-flight (TOF), or ion trap analyzers are frequently used. |
| Detection Mode | Full scan mode for general analysis or selected ion monitoring (SIM) for targeted quantification. |
| MS/MS | Collision-induced dissociation (CID) is used to fragment ions for structural confirmation. ddtjournal.com |
This table summarizes typical parameters for the LC-MS analysis of isothiazolidine derivatives.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a purified isothiazolidine derivative. velp.com The experimentally determined percentages of each element are compared with the calculated values based on the proposed molecular formula. researchgate.net A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula and its purity. researchgate.net This technique is often performed using a CHNS elemental analyzer, which involves the combustion of the sample and quantification of the resulting gases. velp.com
Bioautography for Antimicrobial/Antifungal Screening
Bioautography is a powerful screening method that combines chromatography with a biological assay to detect antimicrobial or antifungal activity directly on the chromatogram. nih.govmdpi.com This technique is particularly useful for the rapid identification of bioactive compounds in complex mixtures, such as crude reaction products or natural extracts. nih.gov
In the context of isothiazolidine derivatives, which are often investigated for their biological activities, TLC-based bioautography is a common approach. chromatographyonline.comresearchgate.net The procedure generally involves the following steps:
Chromatographic Separation: The mixture containing the isothiazolidine derivative is separated by TLC.
Application of Microorganism: The developed TLC plate is then sprayed with or dipped into a suspension of the test microorganism (e.g., bacteria or fungi). nih.gov
Incubation: The plate is incubated under conditions suitable for microbial growth.
Visualization: Areas on the plate where the separated compound has inhibited microbial growth appear as clear zones against a background of microbial growth. nih.gov A visualizing agent, such as a tetrazolium salt, is often used to enhance the contrast between the zones of inhibition and the areas of growth. mdpi.com
This method allows for the direct localization of the active compound on the chromatogram, facilitating its targeted isolation and further characterization. nih.gov
Advanced Electrochemical Methods for Compound Analysis
Electrochemical methods offer a sensitive and often cost-effective approach to the analysis of isothiazolidine derivatives. slideshare.net These techniques are based on measuring the potential, current, or charge associated with an electrochemical reaction involving the analyte. slideshare.net
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are two commonly used techniques to investigate the electrochemical behavior of these compounds. nih.gov The oxidation or reduction potential of an isothiazolidine derivative can provide insights into its electronic properties and potential reactivity. For instance, some thiazolidine (B150603) derivatives exhibit well-defined oxidation peaks at a gold or platinum electrode, which can be utilized for their quantitative determination. nih.gov
The choice of the working electrode, supporting electrolyte, and pH can significantly influence the electrochemical response. nih.govresearchgate.net By optimizing these parameters, highly sensitive and selective analytical methods can be developed for the detection of isothiazolidine derivatives in various matrices.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Carbon |
| Hydrogen |
| Nitrogen |
| Sulfur |
| 2-Chlorospiro[9H-fluorene-9,5''-isothiazolidin]-3''-one 1'',1''-Dioxide |
| 4-(6-formylpyridin-2-yl)benzonitrile |
| Thiazolidine |
Computational Chemistry and Cheminformatics in Isothiazolidine Research
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to model the electronic structure and properties of molecules with high accuracy.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is a versatile tool for optimizing molecular geometries and understanding the distribution of electrons within a molecule. researchgate.net DFT calculations have been effectively applied to heterocyclic compounds to predict their structural and electronic properties. researchgate.netirjweb.com For isothiazolidine (B1259544) derivatives, DFT is employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and to map the electron density, which is crucial for understanding the molecule's reactivity and interactions. researchgate.netsemanticscholar.org The theory's application to periodic systems, like crystals, is facilitated by Bloch's theorem, allowing for the calculation of electronic band structures. frontiersin.org
HOMO-LUMO Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com A small energy gap suggests that a molecule is more reactive, as less energy is required for electronic excitation. irjweb.com This analysis helps to explain the charge transfer interactions occurring within the molecule. irjweb.com For isothiazolidine and related derivatives, HOMO-LUMO analysis can identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), thereby predicting their behavior in chemical reactions. irjweb.comirjweb.com
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Thiazole (B1198619) Derivative | -5.5293 | -0.8302 | 4.6991 | irjweb.com |
| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| 5-methyl-isoxazole | -9.33 | -0.19 | 9.14 | researchgate.net |
| 4,5-dimethyl-isothiazole | -8.98 | -0.34 | 8.64 | researchgate.net |
Theoretical Isomerization Reaction Paths and Conformational Stability
Computational methods are used to explore the potential energy surfaces of molecules, allowing for the study of isomerization and conformational stability. For derivatives of related five-membered heterocycles like thiazolidin-4-ones, DFT calculations have been used to determine the relative stability of different conformers (e.g., exo and endo forms). researchgate.netmdpi.com By calculating the energy barriers for conversion between isomers via transition state structures, researchers can predict which forms are most likely to be synthesized and which are the most stable. mdpi.comnih.gov Intrinsic Reaction Coordinate (IRC) analysis confirms that a calculated transition state correctly connects two isomers through a minimum energy reaction path. nih.gov This type of analysis is crucial for understanding the structural preferences and dynamic behavior of isothiazolidine derivatives. researchgate.netresearchgate.net
Non-Linear Optical (NLO) and Natural Bond Orbital (NBO) Analysis
Non-linear optical (NLO) materials have applications in optoelectronics and photonics. nih.govscirp.org Computational chemistry is used to predict the NLO properties of novel organic compounds. The polarization of a molecule in an electric field is described by its polarizability (α) and hyperpolarizability (β, γ), which can be calculated using DFT. nih.govrsc.org Molecules with significant intramolecular charge transfer (ICT) from an electron donor to an acceptor often exhibit large NLO responses. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.deresearchgate.net It interprets the electronic wavefunction in terms of Lewis-like structures, identifying bonds and lone pairs. materialsciencejournal.org NBO analysis is used to quantify hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) orbitals to empty (acceptor) orbitals. materialsciencejournal.orgicm.edu.pl The strength of these interactions can be estimated using second-order perturbation theory, yielding a stabilization energy E(2). materialsciencejournal.org This analysis reveals the pathways of intramolecular charge transfer that contribute to a molecule's stability and its NLO properties. materialsciencejournal.orgresearchgate.net
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Compound Class Studied | Reference |
|---|---|---|---|---|
| n2(O11) | π*(C12-O13) | 45.25 | Salicylanilide Derivative | materialsciencejournal.org |
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable in drug discovery for studying how a potential drug molecule (ligand) interacts with a biological target, such as a protein.
Molecular Docking for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein active site. nih.govjournaljpri.com The process involves generating numerous possible binding poses and then using a scoring function to estimate the binding affinity for each pose. mdpi.com The results provide insights into the binding mode and the strength of the interaction, often reported as a binding energy in kcal/mol. nih.gov Docking studies on isothiazolidine and thiazolidine (B150603) derivatives have been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target protein's binding pocket. mdpi.comnih.govresearchgate.net These studies are instrumental in designing new derivatives with improved potency and selectivity for specific biological targets. journaljpri.commdpi.com
| Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Thiazolidin-4-one derivative 5e | AURKA | -9.8 | Glu260 (H-bond) | nih.gov |
| Thiazolidin-4-one derivative 5e | VEGFR-2 | -8.9 | Not specified | nih.gov |
| Isothiazole (B42339) derivative N7 | 2IJN protein | Not specified | Lys141, Gln446, Gly557 (H-bonds); Arg158, Ile160 (hydrophobic) | mdpi.com |
| Thiazolidine-2,4-dione derivative (2a) | α-amylase | -7.2 (KJ/mol) | Not specified | researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
The stability of Isothiazolidine derivative 1 in complex with a target protein can be assessed by running simulations for extended periods, often on the nanosecond to microsecond timescale. nih.gov Key parameters are monitored throughout the simulation to evaluate stability. The Root Mean Square Deviation (RMSD) is a primary indicator, measuring the average deviation of the protein-ligand complex from its initial conformation. A stable RMSD trajectory over time suggests that the complex has reached equilibrium and is structurally stable. nih.gov For small globular proteins, RMSD deviations within 1–3 Å are generally considered acceptable. nih.gov
Simulations can reveal crucial conformational changes and interactions. For instance, MD studies can elucidate how this compound settles into a binding pocket, showing the stability of hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com The analysis of Root Mean Square Fluctuation (RMSF) for individual residues can pinpoint which parts of the protein are flexible and which are stabilized upon ligand binding. The stability of the ligand itself within the active site is also monitored, ensuring it maintains a favorable binding pose throughout the simulation. nih.gov These simulations are often performed using force fields like AMBER or OPLS and software packages such as GROMACS or Desmond. mdpi.comscielo.org.mx
The following table illustrates typical data analyzed in an MD simulation study for this compound complexed with a target protein.
| Simulation Parameter | Typical Value/Observation | Significance |
| Simulation Time | 50-100 ns | Allows the system to reach equilibrium and provides sufficient time to observe dynamic events. nih.govscielo.org.mx |
| RMSD of Complex | Plateauing below 3 Å | Indicates the structural stability of the ligand-protein complex. nih.gov |
| RMSF of Protein Residues | Low fluctuation in binding site | Suggests stabilization of the active site upon ligand binding. |
| Ligand-Protein Contacts | Sustained hydrogen bonds and hydrophobic interactions | Confirms the stability and nature of the binding mode. mdpi.com |
| Solvent Accessible Surface Area (SASA) | Stable values after initial equilibration | Indicates consistent ligand conformation and burial within the binding pocket. nih.gov |
Monte Carlo (MC) Simulations for Adsorption Studies
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them particularly useful for studying complex systems with many degrees of freedom, such as the adsorption of molecules onto a surface. researchgate.netchemrxiv.org In the context of this compound, MC simulations are employed to investigate its adsorption behavior on various surfaces, which is crucial for applications in materials science and catalysis. These simulations can predict the most stable adsorption configurations and the energy associated with the adsorption process. mdpi.com
The methodology involves placing this compound and a surface (e.g., a metal or polymer substrate) in a simulation box. The MC algorithm then generates a large number of random configurations by moving the molecule and calculating the energy of each new state. researchgate.net Configurations are accepted or rejected based on criteria that favor lower energy states, ultimately leading to the identification of the most stable adsorption geometry. mdpi.com This approach can effectively explore the potential energy surface to find the global energy minimum for the adsorbed molecule. mdpi.com
MC simulations can determine how factors like substrate composition and surface topography affect adsorption. For example, simulations can model adsorption on different crystal faces of a metal or on substrates with varying degrees of roughness. nih.gov The strength of the interaction between this compound and the substrate is a key parameter; stronger fluid-substrate interactions can lead to more ordered, commensurate packing on the surface. nih.gov The results of these simulations are often visualized to show the orientation of the adsorbed molecule relative to the surface, providing a detailed picture of the interaction mechanism. mdpi.com
A typical output from an MC simulation for the adsorption of this compound is summarized in the table below.
| Simulation Parameter | Description | Example Finding for this compound |
| Adsorption Energy | The energy released when the molecule adsorbs onto the surface. | A high negative value indicates strong, stable adsorption. |
| Most Stable Conformation | The spatial orientation of the molecule on the surface with the lowest energy. | Planar orientation with specific functional groups interacting with the substrate. mdpi.com |
| Adsorption Isotherm | A plot of the amount of adsorbed material on a surface as a function of pressure or concentration at a constant temperature. | The shape of the isotherm can reveal the nature of the adsorption (e.g., monolayer, multilayer). nih.gov |
| Surface Coverage | The fraction of the surface area covered by the adsorbed molecules. | Varies with concentration and interaction strength. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
2D-QSAR Modeling for Predictive Activity
2D-QSAR is a computational technique that correlates the biological activity of compounds with their two-dimensional molecular descriptors. nih.gov These descriptors are numerical values that represent various physicochemical and structural properties of the molecules, such as molecular weight, logP, and counts of specific atoms or functional groups. nih.govjmaterenvironsci.com The primary advantage of 2D-QSAR is its computational efficiency, which allows for the rapid screening of large datasets without the need for 3D structural alignment. nih.gov
For a series of Isothiazolidine derivatives, a 2D-QSAR model is developed by first calculating a wide range of molecular descriptors for each compound. The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to create a linear equation that links the descriptors to the observed biological activity. jmaterenvironsci.comresearchgate.net
The quality and predictive ability of the resulting QSAR model are assessed using several statistical parameters. A statistically significant model can then be used to predict the activity of new, unsynthesized Isothiazolidine derivatives, guiding the design of more potent compounds. researchgate.net
The table below presents typical statistical parameters used to validate a 2D-QSAR model for this compound.
| Statistical Parameter | Symbol | Acceptable Value | Description |
| Correlation Coefficient | r² or R² | > 0.6 | Measures the goodness of fit of the model to the training set data. researchgate.net |
| Cross-validated Correlation Coefficient | q² | > 0.5 | Assesses the internal predictive ability of the model using methods like leave-one-out. researchgate.net |
| Predicted R² for Test Set | pred_r² | > 0.5 | Evaluates the model's ability to predict the activity of an external set of compounds. researchgate.net |
| F-statistic | F | High value | Indicates the statistical significance of the regression model. researchgate.net |
3D-QSAR (CoMFA, CoMSIA) for Spatial Descriptors
3D-QSAR methods extend the principles of QSAR by considering the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. pitt.eduimist.ma These methods require the 3D alignment of the molecules in the dataset, often based on a common core structure or a pharmacophore model. researchgate.net
CoMFA calculates the steric and electrostatic interaction fields of each molecule in a 3D grid. It then uses PLS analysis to correlate variations in these fields with changes in biological activity. pitt.edu The results are often visualized as contour maps, where different colored regions indicate areas where modifications to the molecular structure would likely increase or decrease activity. uoa.gr
CoMSIA is an extension of CoMFA that calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. imist.ma This provides a more detailed understanding of the structure-activity relationship. uoa.gr Like CoMFA, CoMSIA models are validated statistically to ensure their predictive power. researchgate.net
For this compound, a 3D-QSAR study would involve aligning a series of its analogs and generating CoMFA and/or CoMSIA models. The resulting contour maps would provide a visual guide for rational drug design, suggesting specific locations where steric bulk, electrostatic charge, or hydrophobic character could be modified to optimize biological activity. researchgate.net
The following table summarizes the key statistical outputs from a typical 3D-QSAR study.
| Statistical Parameter | Symbol | Description | Typical Good Value |
| Cross-validated Coefficient | q² | Measures the internal predictive power of the model. | > 0.5 researchgate.net |
| Non-cross-validated Coefficient | r² | Indicates the fit of the model to the training set data. | > 0.9 pitt.edu |
| F-statistic | F | Represents the statistical significance of the model. | High value researchgate.net |
| Standard Error of Prediction | SEP | Measures the accuracy of the predictions. | Low value |
| Optimum Number of Components | N | The number of PLS components that yield the best model. | Varies by dataset |
In silico Pharmacokinetic and Pharmacodynamic Predictions
ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding toxicity details)
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of lead compounds. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are computational tools that estimate these properties based on a molecule's structure, helping to identify candidates with favorable drug-like characteristics before costly synthesis and experimental testing. nih.govjonuns.com
For this compound, various ADME parameters can be predicted using a range of software and web-based platforms like SwissADME and pkCSM. mdpi.com These predictions are guided by established rules and models derived from large datasets of known drugs.
Drug-likeness rules, such as Lipinski's Rule of Five and the Veber rule, are also assessed. These rules provide a qualitative assessment of whether a compound has physicochemical properties consistent with orally active drugs. mdpi.com
The table below shows a sample in silico ADME profile for this compound.
| ADME Property | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. mdpi.com |
| Aqueous Solubility (Log S) | -3.5 | Moderately soluble. mdpi.com | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low/Negligible | Unlikely to cross into the brain, suggesting a lower risk of CNS side effects. nih.gov |
| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low potential for metabolic drug interactions involving this enzyme. nih.gov |
| Drug-Likeness | Lipinski's Rule | 0 violations | Good oral bioavailability is likely. mdpi.com |
| Ghose Filter | Pass | Conforms to properties common in known drugs. mdpi.com | |
| Physicochemical | LogP | 2.8 | Indicates good membrane permeability. mdpi.com |
| Molecular Weight (MW) | < 500 g/mol | Within the range for good absorption and permeation. mdpi.com |
Drug-likeness and Bioavailability Assessment
In the early stages of drug discovery, computational methods are pivotal for predicting the pharmacokinetic properties of novel compounds, a process known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening. fiveable.me This in silico analysis helps to filter out molecules that are unlikely to become successful drugs, thereby saving time and resources. fiveable.me For isothiazolidine derivatives, assessing drug-likeness and bioavailability is a critical step in evaluating their potential as therapeutic agents.
A key component of drug-likeness assessment is Lipinski's rule of five, which outlines the physicochemical properties a compound should possess to be orally active. japsonline.com These properties include a molecular weight under 500 Daltons, a LogP value (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors (HBDs), and no more than 10 hydrogen bond acceptors (HBAs). japsonline.com Studies on various isothiazolidine-related scaffolds have shown general compliance with these rules. For instance, a series of 2-thioxo-1,3-thiazolidin-4-one derivatives were all found to obey Lipinski's rule of five. nih.gov Similarly, an investigation of 5-isatinylidene-substituted thiazolidine derivatives confirmed that they successfully passed the Lipinski filter. msu-journal.com
One study evaluated the drug-likeness properties of newly synthesized cyanoacetyl aminobenzoic acid derivatives, which are related precursors, using Molinspiration Cheminformatics software. japsonline.com The results indicated that while the title compounds had logP values greater than five, suggesting high lipophilicity, they met the other criteria for molecular weight, hydrogen bond donors, and acceptors. japsonline.com Generally, an orally active drug is expected to have no more than one violation of these rules, suggesting the evaluated compounds possess favorable drug-like properties. japsonline.com
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors (HBDs) | Hydrogen Bond Acceptors (HBAs) |
| 1A | 204.18 | 1.14 | 2 | 4 |
| 1B | 204.18 | 1.14 | 2 | 4 |
| 1C | 204.18 | 1.14 | 2 | 4 |
| 2A | 473.61 | 6.55 | 2 | 6 |
| 2B | 473.61 | 6.55 | 2 | 6 |
| 2C | 473.61 | 6.55 | 2 | 6 |
| Data sourced from a study on aminobenzoic acid derivatives, highlighting calculated molecular properties relevant to drug-likeness. japsonline.com |
Beyond simple rule-based filters, computational tools provide more nuanced predictions of bioavailability. The bioavailability of a drug is a key pharmacokinetic parameter that measures the fraction of an administered dose that reaches systemic circulation. nih.govnih.gov For a series of 5-isatinylidene-substituted thiazolidine derivatives, in silico analysis predicted moderate bioavailability (Bioavailability Score = 0.55). msu-journal.com While this suggests potential for the compounds, the study also noted that low oral bioavailability could be a limitation due to deviations in parameters related to polarity and saturation. msu-journal.com Such insights are crucial for guiding the structural optimization of lead compounds to enhance their pharmacokinetic profiles. msu-journal.com Web-based tools like SwissADME are frequently used to perform these comprehensive assessments, providing data on physicochemical properties, pharmacokinetics, and drug-likeness. msu-journal.comnih.gov
Cheminformatics Approaches for Library Design and Virtual Screening
Cheminformatics plays a crucial role in modern drug discovery by enabling the design of vast chemical libraries and the efficient screening of these libraries against biological targets. nih.govu-strasbg.fr This approach allows researchers to explore a wide chemical space to identify novel hit compounds. u-strasbg.fr
In the context of isothiazolidine research, cheminformatics has been applied to the rational design of compound libraries. nih.gov One notable project focused on creating a triazole-containing isothiazolidine 1,1-dioxide library. nih.gov The process began with the design of a virtual library by considering all possible combinations of building blocks. nih.gov Physicochemical property filters were then applied to this virtual library to remove building blocks that would lead to final products with undesirable in silico properties. nih.gov This guided approach, combining in-silico analysis with synthetic feasibility, led to the design of several focused libraries. nih.gov For example, ADME properties were calculated for a proposed 234-member library of sultams to ensure favorable characteristics. nih.gov
| Library Name | Description | Number of Members | Design Principle |
| Library A | Generated from azides and amines via a one-pot click/aza-Michael transformation. | 132 | In-silico analysis, literature precedence, and observed synthetic results. |
| Library B | Generated from azides and piperazines via a sequential 2-step click/aza-Michael protocol. | 48 | Optimized synthetic protocol to facilitate purification. |
| Library C | Designed from core isothiazole-1,1-dioxide scaffolds, azides, and acids. | 90 | Full matrix design with applied physicochemical property filters. |
| Summary of isothiazolidine 1,1-dioxide libraries designed using cheminformatics approaches. nih.gov |
Following the design and potential synthesis of a chemical library, virtual screening is employed to identify promising candidates for further development. acs.org Virtual screening computationally evaluates large libraries of compounds to predict which molecules are most likely to bind to a specific drug target. nih.gov A common technique is pharmacophore-based screening, where a 3D model (pharmacophore) representing the essential steric and electronic features required for biological activity is created. researchgate.net This model is then used as a 3D query to search compound databases. acs.org For instance, a six-point pharmacophore model was successfully developed for 56 isothiazolidinedione derivatives reported as PTP1B inhibitors. researchgate.net
Hits identified from the initial screening are typically subjected to further filtering and analysis. nih.gov This often includes molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov The hits are also evaluated for their ADMET profiles to ensure they possess acceptable pharmacokinetic properties. acs.orgfrontiersin.org In one screening campaign for CDK1 inhibitors, hits from a pharmacophore search were filtered based on a fit value, and their ADMET properties were subsequently examined using computational tools. acs.org This multi-step process of library design, virtual screening, and property filtering allows for the efficient identification of novel isothiazolidine derivatives with high potential for therapeutic activity.
Biological Activities and Proposed Mechanisms of Action of Isothiazolidine Derivatives
Enzyme Inhibition Studies
Carbonic Anhydrase Inhibition
Currently, there is a lack of specific studies focusing on the inhibition of carbonic anhydrase by isothiazolidine (B1259544) derivatives. Research in this area has predominantly centered on sulfonamide-based inhibitors and other heterocyclic systems.
Lipoxygenase (LOX) Enzyme Inhibition
Derivatives of benzo[d]isothiazole 1,1-dioxide have been investigated as inhibitors of 5-lipoxygenase (5-LOX). A study on a series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues revealed their potential as inhibitors of this enzyme, which is a key player in the biosynthesis of leukotrienes, pro-inflammatory mediators. researchgate.net
The mechanism of action for these compounds is believed to involve interactions with the active site of the 5-LOX enzyme, thereby preventing the binding of its substrate, arachidonic acid. The specific inhibitory concentrations and detailed mechanistic studies for a broader range of isothiazolidine derivatives are not yet widely available.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
There is a limited amount of specific research on the inhibition of acetylcholinesterase and butyrylcholinesterase by isothiazolidine derivatives. The focus of cholinesterase inhibitor development has largely been on other classes of compounds.
Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Inhibition
While inhibitors of human dihydroorotate dehydrogenase are of significant interest for the treatment of autoimmune diseases and cancer, there is a lack of specific data on the inhibitory activity of isothiazolidine derivatives against this enzyme in the current body of scientific literature.
Fatty Acyl-AMP Ligase (FadD enzymes) Inhibition in Mycobacterium tuberculosis
The inhibition of fatty acyl-AMP ligases is a key strategy in the development of new treatments for tuberculosis. However, research into isothiazolidine derivatives as potential inhibitors of these enzymes is not well-documented in available studies.
Alpha-Amylase and Alpha-Glucosidase Inhibition
In the context of managing diabetes, the inhibition of α-amylase and α-glucosidase is a crucial therapeutic strategy. Despite extensive research into various heterocyclic compounds as inhibitors of these enzymes, specific studies on isothiazolidine derivatives are not readily found in the scientific literature.
General Enzyme Interaction and Protein Binding Studies
Isothiazolidine derivatives have been the subject of various studies to elucidate their interactions with enzymes and proteins, which is crucial for understanding their biological activities. These compounds have shown the ability to bind to the active sites of several proteins, suggesting their potential as enzyme inhibitors.
Molecular docking studies have been a key tool in predicting the binding affinities and interaction patterns of isothiazolidine derivatives with their target proteins. For instance, in silico studies on thiazolidinone derivatives, a closely related class of compounds, have shown that they can bind to the active sites of kinase proteins, which are essential for the virulence and survival of parasites like Toxoplasma gondii nih.gov. The binding is often facilitated by hydrophobic groups on the thiazolidinone core, which interact with specific pockets in the enzyme's active site nih.gov.
Furthermore, research on other thiazolidinone derivatives has demonstrated their potential to inhibit matrix metalloproteinases (MMPs), such as MMP-9, which are involved in tissue remodeling and degradation nih.govmdpi.com. The inhibitory mechanism often involves the chelation of the catalytic zinc ion in the enzyme's active site by a functional group on the derivative nih.gov. Docking studies have revealed that specific substitutions on the thiazolidinone ring can lead to high-affinity binding in the nanomolar range nih.govmdpi.com.
In the context of other enzymes, thiazolidine (B150603) derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis mdpi.com. The structural similarity of these derivatives to the enzyme's substrates allows them to act as competitive inhibitors mdpi.com. Molecular docking has further supported these findings by showing that hydrogen bonds and hydrophobic interactions are key to the ligand-protein complex formation mdpi.com.
Antimicrobial Research
Antibacterial Activity (Gram-positive and Gram-negative pathogens)
Isothiazolidine derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative pathogens.
Several studies have synthesized and evaluated novel isothiazolidine and thiazolidinone derivatives, revealing their potential as potent antibacterial agents. For example, a series of ciprofloxacin (B1669076)/thiazolidine-2,4-dione hybrids exhibited excellent activity against Staphylococcus aureus, with some compounds showing significantly lower minimum inhibitory concentrations (MICs) than the parent compound, ciprofloxacin. While their activity was more pronounced against Gram-positive bacteria, some derivatives also showed activity against Gram-negative bacteria like Klebsiella pneumoniae.
Research has also focused on isothiazolyl oxazolidinones, which have shown antibacterial activities comparable or superior to established antibiotics like linezolid, vancomycin, and ciprofloxacin against certain microorganisms. The substitution pattern on the phenyl ring of these derivatives has been found to be crucial for their antibacterial potency.
Furthermore, certain thiazole-based pyrrolidine (B122466) derivatives have been found to selectively inhibit Gram-positive bacteria, such as S. aureus and Bacillus cereus, with minimal toxicity to mammalian cells slideshare.net. The structural differences in the cell walls of Gram-positive and Gram-negative bacteria are thought to contribute to this selectivity, with the outer membrane of Gram-negative bacteria acting as a barrier slideshare.net.
The following table summarizes the antibacterial activity of selected isothiazolidine and related derivatives against various bacterial strains.
| Compound Type | Target Pathogen(s) | Key Findings |
| Ciprofloxacin/thiazolidine-2,4-dione hybrids | Staphylococcus aureus (Gram-positive), Klebsiella pneumoniae (Gram-negative) | Excellent activity against S. aureus, with some derivatives being more potent than ciprofloxacin. Reduced activity against Gram-negative bacteria. |
| Isothiazolyl oxazolidinones | Various Gram-positive and Gram-negative bacteria | Activity comparable or superior to linezolid, vancomycin, and ciprofloxacin against some strains. |
| Thiazole-based pyrrolidine derivatives | Staphylococcus aureus, Bacillus cereus (Gram-positive) | Selective inhibition of Gram-positive bacteria with low toxicity. |
The mechanisms underlying the antibacterial activity of isothiazolidine derivatives are multifaceted and are still being fully elucidated. Two prominent proposed mechanisms include the prodrug concept and an analogy to the folic acid synthesis pathway.
Prodrug Concept: The prodrug approach involves designing a compound that is inactive in its initial form but is metabolized in vivo to release the active drug. This strategy can be employed to improve the pharmacokinetic properties of a drug, such as its absorption and distribution. For thiazolidine derivatives, a related class of compounds, this concept has been explored to enhance their therapeutic potential nih.govmdpi.com. The thiazolidine ring can be used to mask a reactive functional group, such as an aldehyde, protecting it from premature metabolism mdpi.com. Once absorbed, the thiazolidine ring is expected to hydrolyze, releasing the active parent compound that can then exert its antibacterial effect mdpi.com. This approach has been investigated to improve the metabolic stability and duration of action of antimicrobial agents mdpi.com.
Folic Acid Pathway Analogy: The folic acid synthesis pathway is an essential metabolic route for bacteria, making it an attractive target for antimicrobial drugs slideshare.netmicrobenotes.comnih.govmedical-junction.com. Sulfonamides, for example, act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis, due to their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA) microbenotes.com. While direct evidence for isothiazolidine derivatives specifically inhibiting this pathway is still emerging, their heterocyclic structure bears some resemblance to components of the folic acid synthesis pathway. It is hypothesized that these derivatives could act as mimics of PABA or other intermediates, thereby disrupting the production of folic acid and inhibiting bacterial growth. This "analogy" suggests a plausible mechanism of action that warrants further investigation to be definitively confirmed for isothiazolidine derivatives.
Antifungal Activity
Isothiazolidine derivatives have also been investigated for their antifungal properties against a range of fungal pathogens. Novel thiazolidinone derivatives have been synthesized and screened for their activity against fungi such as Aspergillus flavus, Aspergillus niger, and Candida albicans nih.gov.
In one study, a series of thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid were synthesized and showed promising antifungal activity nih.gov. The structural variations in these compounds were found to influence their efficacy against the tested fungal strains nih.gov.
Furthermore, thiazolidine-2,4-dione-linked compounds have demonstrated broad-spectrum antimicrobial activity, which includes antifungal effects. The specific mechanisms of antifungal action are still under investigation but are likely to involve the disruption of essential fungal cellular processes.
The table below presents a summary of the antifungal activity of certain thiazolidinone derivatives.
| Compound/Derivative Class | Fungal Strain(s) | Activity/Findings |
| Thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid | Aspergillus flavus, Aspergillus niger, Candida albicans | Showed notable antifungal activity against the tested fungi. |
Antiviral Activity
The antiviral potential of isothiazolidine derivatives has been explored against a variety of viruses. Research has shown that certain isothiazole (B42339) derivatives are effective against both RNA and DNA viruses.
Specifically, compounds such as 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate have demonstrated efficacy against HIV-1 and HIV-2 nih.gov. Further evaluation of these compounds revealed high selectivity indexes for poliovirus 1 and Echovirus 9 nih.gov.
Another derivative, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, was found to be active against several rhinoviruses, Coxsackie B1, and the measles virus nih.gov. The broad-spectrum antiviral activity of these compounds suggests that they may target fundamental processes in viral replication. The development of new thiazolide prodrugs has also been pursued to improve systemic absorption for treating viral respiratory infections.
Anticancer and Antitumor Investigations
Isothiazolidine derivatives and their analogs have emerged as a promising class of compounds in the field of oncology, with numerous studies investigating their anticancer and antitumor activities.
Research has shown that certain 4-thiazolidinone (B1220212) derivatives can induce apoptosis (programmed cell death) and stimulate the production of reactive oxygen species (ROS) in cancer cells at high concentrations medical-junction.com. These compounds have been evaluated against various cancer cell lines, including human squamous carcinoma (SCC-15) medical-junction.com.
Furthermore, a study on isoxazolidine (B1194047) derivatives, which are structurally related to isothiazolidines, demonstrated selective antitumor activity against breast cancer cells (MCF-7) mdpi.com. One particular compound, IZ3, showed a notable IC50 value of 32.49 µg/ml, indicating its potential as a targeted therapeutic agent mdpi.com.
The anticancer potential of thiazolidin-4-one derivatives has been a significant area of focus. These compounds have been shown to be effective against human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines nih.gov. Structure-activity relationship (SAR) studies have revealed that specific structural frameworks are particularly effective nih.gov. Additionally, some thiazolidinone-based compounds have exhibited promising anticancer effects against leukemia cell lines by inhibiting tubulin polymerization nih.gov.
The following table summarizes the findings of anticancer and antitumor investigations of isothiazolidine and related derivatives.
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |
| 4-Thiazolidinone derivatives | Human squamous carcinoma (SCC-15) | Induced apoptosis and ROS production at high concentrations medical-junction.com. |
| Isoxazolidine derivatives | Breast cancer (MCF-7) | Exhibited selective antitumor activity mdpi.com. |
| 2,3-diaryl-4-thiazolidinone derivatives | Human lung cancer (A549), Breast cancer (MDA-MB-231) | Showed significant anti-cancer activity; SAR studies identified effective frameworks nih.gov. |
| Paracyclophanyl thiazolidinone-based compounds | Leukemia (RPMI-8226, SR) | Exhibited promising anticancer effects by inhibiting tubulin nih.gov. |
Cell Line Studies
The cytotoxic effects of isothiazolidine derivatives and related thiazolidinone compounds have been evaluated against a panel of human cancer cell lines, demonstrating their potential as anticancer agents.
Newly synthesized 4-thiazolidinone derivatives have shown the ability to decrease cell viability in human breast (MCF-7) and non-small cell lung (A549) cancer cell lines. researchgate.net Similarly, other isoxazolidine derivatives, which share a related heterocyclic structure, were tested against MCF-7 and A549 cells, with some compounds showing a decrease in activity based on their specific chemical substitutions. nih.gov
Further studies on different series of compounds have confirmed these antiproliferative effects. For instance, novel polysubstituted thiazole (B1198619) derivatives demonstrated significant activity against A549 human lung adenocarcinoma cells. mdpi.com In one study, certain oxime derivatives were found to be significantly more potent than the standard chemotherapeutic agent cisplatin (B142131) against A549 cells. mdpi.com Isatin-based thiazolidine derivatives were assessed for cytotoxicity against HeLa (cervical carcinoma) and MCF-7 (breast carcinoma) cell lines. nih.gov Additionally, the anticancer potential of various derivatives has been investigated against Caco-2 (colorectal cancer) cells. mdpi.com
The table below summarizes the findings from various studies on the anticancer activity of isothiazolidine and related derivatives against the specified cell lines.
| Cell Line | Cancer Type | Derivative Class | Observed Effect |
| MCF-7 | Breast Carcinoma | 4-Thiazolidinone derivatives | Decreased cell viability researchgate.net |
| Isoxazolidine derivatives | Varied activity based on substitution nih.gov | ||
| Isatin-based derivatives | Cytotoxic activity observed nih.gov | ||
| A549 | Lung Adenocarcinoma | 4-Thiazolidinone derivatives | Decreased cell viability researchgate.net |
| Polysubstituted thiazoles | Significant antiproliferative activity mdpi.com | ||
| Isoxazolidine derivatives | Varied activity based on substitution nih.gov | ||
| HeLa | Cervical Carcinoma | Isatin-based derivatives | Cytotoxic activity observed nih.gov |
| Caco-2 | Colorectal Cancer | Thiazole derivatives | Potent activity observed mdpi.com |
DNA Interaction Studies (Potential Anticancer Mechanism)
One of the proposed mechanisms for the anticancer activity of isothiazolidine and related heterocyclic derivatives is their interaction with DNA. These interactions can occur through various non-covalent modes, including intercalation, groove binding, and electrostatic interactions, which can disrupt DNA processes and inhibit cancer cell proliferation. nih.gov
Studies on thiazolidine-based isatin (B1672199) derivatives have shown that these compounds can bind to DNA through a mixed mode of interactions. nih.govnih.gov Viscosity measurements, a method to investigate compound-DNA interaction, have indicated that some derivatives increase the viscosity of DNA solutions. This suggests an intercalation mechanism, where the planar part of the molecule inserts itself between the DNA base pairs, lengthening the DNA helix. nih.govactascientific.com
For example, specific isatin-thiazolidine derivatives (IST-01, IST-02, IST-03, IST-04) were studied for their binding with ds-DNA. The results indicated that while some compounds did not form hydrogen bonds, they could still interact with key DNA base pairs. nih.gov One derivative, IST-02, was found to intercalate between DNA base pairs. nih.gov Similarly, copper complexes of thiazolidine-4-carboxylic acid derivatives have also been investigated for their DNA binding properties. researchgate.net
These DNA binding studies are crucial as they help in understanding the anticancer potential of these molecules and in the rational design of new, more effective therapeutic agents. nih.gov
Anti-inflammatory and Antiarthritic Potential
Certain isothiazolidine derivatives have demonstrated significant anti-inflammatory and antiarthritic properties, primarily through the dual inhibition of key enzymes in the inflammatory pathway.
Inhibition of Cyclooxygenase (COX)-2 and 5-Lipoxygenase (5-LO)
A key strategy in developing safer anti-inflammatory drugs is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov This approach blocks the formation of both prostaglandins (B1171923) and leukotrienes, which are crucial mediators of inflammation, potentially offering a better safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs). d-nb.info
A specific class of 1,2-isothiazolidine-1,1-dioxide (γ-sultam) derivatives has been shown to be potent dual inhibitors of both COX-2 and 5-LO. nih.gov One of these compounds, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474), was identified as a promising antiarthritic drug candidate. nih.gov Furthermore, some thiazolidinone derivatives have also been reported as dual COX/LOX inhibitors. nih.govmdpi.com Studies on pyrazolyl benzenesulfonamides linked to thiazolidinones revealed compounds that were potent inhibitors of both COX-1 and COX-2. mdpi.com
Modulation of Interleukin (IL)-1 Production
In addition to enzyme inhibition, some isothiazolidine derivatives exert their anti-inflammatory effects by modulating cytokine production. The same γ-sultam derivatives that inhibit COX-2 and 5-LO also suppress the production of interleukin (IL)-1 in in vitro assays. nih.gov IL-1 is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of arthritis.
Relatedly, thiazolidinediones (TZDs) have been shown to enhance the production of the IL-1 receptor antagonist (IL-1Ra), which is an anti-inflammatory cytokine. nih.gov This effect suggests that these compounds can modulate the inflammatory response by increasing anti-inflammatory signals. nih.gov
Antidiabetic Activity
Thiazolidinone and isothiazolidine derivatives have been investigated as potential agents for the treatment of diabetes. researchgate.netijrpr.com A primary target for these compounds is the protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin (B600854) signaling. Inhibition of PTP1B can enhance insulin sensitivity, making it a key therapeutic target for diabetes. koreascience.kr
Several studies have synthesized and evaluated thiazolidin-4-one and isothiazolidine derivatives as PTP1B inhibitors, with some compounds showing inhibitory activity in the micromolar range. researchgate.netresearchgate.net For instance, a series of benzylidene-2,4-thiazolidinedione derivatives were synthesized and showed PTP1B inhibition with IC50 values in the low micromolar range. nih.gov
The antidiabetic activity of these compounds is often attributed to their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which is a key regulator of glucose metabolism. ijrpr.comijpbs.com Thiazolidinediones are a known class of oral agents for type 2 diabetes that improve insulin sensitivity and lower blood glucose levels through PPAR-γ activation. ijrpr.com
Anticonvulsant Activity
Thiazolidinone derivatives have emerged as a promising class of compounds in the search for new anticonvulsant agents. mdpi.comzsmu.edu.ua The core structure of thiazolidinone is considered a valuable scaffold in medicinal chemistry for developing drugs to treat seizures. mdpi.commdpi.com
Several synthesized thiazolidinone derivatives have been screened for their anticonvulsant activity using models such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ)-induced seizure tests. mdpi.comsphinxsai.com In these studies, some compounds have shown significant anticonvulsant effects, with some being more active or equally active as the standard drug Phenytoin. sphinxsai.com
One particular derivative, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222), demonstrated high anticonvulsant activity in a chronic model of epileptogenesis, with efficacy higher than Celecoxib. mdpi.comsemanticscholar.org The proposed mechanisms of action for antiepileptic drugs, which may be relevant to these derivatives, include the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, and reduction of glutamate-mediated excitation. epilepsysociety.org.uk
The table below provides a summary of the anticonvulsant activity of selected thiazolidinone derivatives from various studies.
| Compound/Derivative | Test Model | Result | Reference |
| Thiazolidinone derivatives (2a-2f) | Maximal Electroshock (MES) | Some compounds showed activity greater than or equal to Phenytoin. | sphinxsai.com |
| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | PTZ-induced seizures, MES | Showed excellent anticonvulsant activity. | mdpi.com |
| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) | PTZ-induced kindling | High anticonvulsant activity, superior to Celecoxib. mdpi.com | mdpi.comzsmu.edu.ua |
| 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one | MES, sc-PTZ | Potent anticonvulsant with a better safety profile than Carbamazepine. | researchgate.net |
Immunosuppressive Properties
The isothiazolidine scaffold has been incorporated into derivatives of rapamycin (B549165), a potent immunosuppressant, to potentially enhance its pharmaceutical properties. google.com Rapamycin is utilized in the treatment of various conditions, including systemic lupus erythematosus, pulmonary inflammation, and skin disorders like psoriasis. google.com A patent describes the synthesis of rapamycin derivatives containing an isothiazolidine 1,1-dioxide moiety. google.com While this indicates the chemical compatibility and interest in combining the isothiazolidine core with known immunosuppressive agents, direct studies detailing the intrinsic immunosuppressive activity of "Isothiazolidine derivative 1" itself are not extensively documented in the available research. Further investigation is needed to fully characterize the specific effects of isothiazolidine derivatives on the immune system.
Antioxidant Activity
Derivatives of the isothiazolidine and thiazolidinone class have demonstrated notable antioxidant and radical-scavenging properties in various in vitro assays. nih.govmdpi.commdpi.com The antioxidant capacity is often attributed to the heterocyclic structure's ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.commdpi.com The nature and position of substituents on the thiazolidinone ring play a crucial role in the compound's antioxidant potential. mdpi.com
Research has shown that the antioxidant effect of these derivatives is linked to their resonance effects and tautomeric equilibrium. The presence of phenolic fragments, such as catechol, on the thiazolidine-2,4-dione structure significantly enhances antioxidant activity. mdpi.com
Several studies have quantified the antioxidant activity of these derivatives using standard assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the thiobarbituric acid reactive substances (TBARS) test, and the ferric reducing antioxidant power (FRAP) test. nih.gov For instance, certain thiazolidinone derivatives have shown significant DPPH scavenging activity, with some compounds exhibiting higher potency than standard antioxidants like butylated hydroxytoluene (BHT). nih.govmdpi.com
Table 1: In Vitro Antioxidant Activity of Selected Thiazolidinone Derivatives
| Compound/Standard | Assay | Result | Reference |
|---|---|---|---|
| Thiazolidinone Derivative 1 | TBARS (% LPO inhibition) | 62.11% | nih.gov |
| Thiazolidinone Derivative 4 | DPPH (% scavenging) | 33.98% | nih.gov |
| Thiazolidinone Derivative 5 | TBARS (% LPO inhibition) | 66.71% | nih.gov |
| Vitamin C (Standard) | DPPH (% scavenging) | 94.35% | nih.gov |
| Vitamin C (Standard) | TBARS (% LPO inhibition) | 62.32% | nih.gov |
| Vitamin E (Standard) | TBARS (% LPO inhibition) | 36.29% | nih.gov |
This table presents a selection of data from in vitro antioxidant assays to illustrate the potential of the thiazolidinone scaffold. The specific structures of "Derivative 1," "Derivative 4," and "Derivative 5" are as detailed in the cited source.
Research in Drug Discovery and Development
The isothiazolidine 1,1-dioxide core is recognized as a "privileged scaffold" in medicinal chemistry due to its unique structural and electronic properties. This five-membered heterocyclic compound, classified as a γ-sultam (a cyclic sulfonamide), provides a conformationally rigid framework that is a valuable building block for creating diverse and structurally complex molecules. Its established role as a pharmacophore has led to extensive investigation in drug discovery.
A key strategy in pharmaceutical research involves the functionalization of the isothiazolidine ring to modulate the physicochemical and pharmacological properties of its derivatives. This has enabled the generation of extensive compound libraries for high-throughput screening (HTS) to identify new pharmaceutical leads and small molecule probes. nih.gov For example, a library of 180 triazole-containing isothiazolidine 1,1-dioxides was synthesized for this purpose. nih.gov
Derivatives of this scaffold are being investigated for a wide array of biological activities, with a notable focus on their application as enzyme inhibitors. By strategically modifying substituents on the heterocyclic ring, researchers aim to develop highly selective inhibitors for specific enzymes implicated in disease pathways, thereby minimizing off-target effects.
Key therapeutic targets for Isothiazolidine derivatives include:
Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of this enzyme is a key strategy for the management of type 2 diabetes.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO): These enzymes are targets for anti-inflammatory agents. researchgate.net
α-Amylase and α-Glucosidase: Inhibition of these enzymes is important for managing diabetes, and several thiazolidinone-based derivatives have shown excellent inhibitory activity, with some being more potent than the standard drug acarbose. nih.govnih.govsemanticscholar.org
Matrix Metalloproteinase-9 (MMP-9): Certain 4-thiazolidinone derivatives have been identified as potent inhibitors of MMP-9, an enzyme involved in tissue damage, with one derivative exhibiting an IC50 value of 40 nM. mdpi.com
The development of these compounds is often aided by computational methods, such as molecular docking and in silico analysis, to predict binding interactions with target proteins and to establish a structure-activity relationship (SAR). nih.govsemanticscholar.orgmdpi.com
Table 2: Investigational Enzyme Inhibition by Isothiazolidine/Thiazolidinone Derivatives
| Derivative Class | Target Enzyme(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Isothiazolidine 1,1-dioxides | COX-2, 5-LO, PTP1B | Inflammation, Diabetes | |
| Thiazolidinone-based benzothiazoles | α-Amylase, α-Glucosidase | Diabetes | semanticscholar.org |
| Hydrazine clubbed thiazoles | Aldose reductase, α-Amylase, α-Glucosidase | Diabetes | nih.gov |
| 4-Thiazolidinone derivatives | Matrix Metalloproteinase-9 (MMP-9) | Tissue Damage | mdpi.com |
| Thiazolidinedione (TZD) derivatives | PPAR-γ, Aldose reductase | Diabetes | mdpi.com |
Structure Activity Relationship Sar Studies of Isothiazolidine Derivatives
Correlating Structural Features with Biological Efficacy
The biological activity of isothiazolidine (B1259544) derivatives is highly dependent on the nature and position of substituents on the isothiazolidine ring, the stereochemistry of the molecule, the presence of key functional groups, and the fusion of other heterocyclic rings.
The isothiazolidine scaffold allows for substitutions at various positions, significantly impacting the compound's pharmacological properties. nih.gov For instance, in a series of 4-thiazolidinone (B1220212) derivatives, which share structural similarities with isothiazolidines, the substituents on the phenyl ring attached to the core structure play a critical role in their inhibitory activity against human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.govmdpi.com
Research has shown that the introduction of bulky hydrophobic groups can enhance activity. nih.gov For example, a 4-tert-butyl substituent on the phenyl ring was well-tolerated in a series of hDHODH inhibitors, while smaller substituents like methyl, fluoro, chloro, iodo, trifluoromethyl, methoxy (B1213986), and cyano groups were also explored. mdpi.com In another study on 4-hydroxy-thiazolidine-2-thione derivatives, it was observed that electron-withdrawing groups like chloro, bromo, and iodo increased anticancer activity, whereas electron-donating groups like a 2-methyl group decreased it. nih.gov The presence of a phenyl ring itself was deemed crucial for the anticancer activity of these compounds. nih.gov
The position of the substituent also matters. For instance, in the 4-hydroxy-thiazolidine-2-thione series, methyl and methoxy groups at the meta and para positions of the benzene (B151609) ring decreased activity, while a methyl group at the ortho position increased activity at nanomolar concentrations. nih.gov
Table 1: Impact of Substituents on Biological Activity
| Core Structure | Substituent | Position | Effect on Activity | Target | Reference |
|---|---|---|---|---|---|
| 4-Thiazolidinone | -tert-butyl | 4 (on phenyl) | Tolerated | hDHODH | mdpi.com |
| 4-Thiazolidinone | -CH3, -F, -Cl, -I, -CF3, -OCH3, -CN | - | Varied | hDHODH | mdpi.com |
| 4-Hydroxy-thiazolidine-2-thione | -Cl, -Br, -I | - | Increased | Anticancer | nih.gov |
| 4-Hydroxy-thiazolidine-2-thione | 2-methyl | - | Decreased | Anticancer | nih.gov |
| 4-Hydroxy-thiazolidine-2-thione | -CH3, -OCH3 | meta, para | Decreased | PKM2 | nih.gov |
| 4-Hydroxy-thiazolidine-2-thione | -CH3 | ortho | Increased | PKM2 | nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. uobaghdad.edu.iqnih.gov The specific configuration of a chiral center, designated as 'R' (rectus) or 'S' (sinister), can lead to significant differences in how a molecule interacts with its biological target. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral environments. nih.gov
For isothiazolidine derivatives, the stereochemistry at various positions can influence their efficacy. While specific data on "Isothiazolidine derivative 1" is not available, the general principles of stereochemistry in drug action are applicable. nih.gov The presence of a chiral center and its specific configuration can impact the binding affinity of the compound to its target. ontosight.ai
The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration (R or S) to a chiral center based on the atomic numbers of the substituents. uobaghdad.edu.iq For molecules with double bonds, the configuration is designated as E (entgegen) or Z (zusammen) based on the priority of the substituents on each side of the double bond. uobaghdad.edu.iq
It is well-established that enantiomers, which are non-superimposable mirror images of each other, can have different pharmacological properties. nih.govpdx.edu
The 1,1-dioxo functionality on the isothiazolidine ring is a key structural feature that significantly influences the compound's chemical properties and biological interactions. This γ-sultam structure is analogous to sulfonamides, suggesting potential interactions with enzymes like carbonic anhydrase. The dioxo group contributes to the molecule's reactivity and its ability to engage with specific molecular targets.
In the context of 4-thiazolidinone derivatives, which are structurally related, the carbonyl group is crucial for biological activity. For instance, in a series of human dihydroorotate dehydrogenase (hDHODH) inhibitors, the carbonyl group forms a hydrogen bond with Tyr38, which is considered necessary for maintaining the bioactivity of these compounds. nih.gov Similarly, the cyanoacetate (B8463686) substitution has been identified as a key factor for the potency of certain 4-thiazolidinone derivatives. nih.gov
The reactivity of the isothiazolidine ring system, particularly the methylene (B1212753) group adjacent to the carbonyl group in β-keto-γ-sultams, is an important aspect for further functionalization and the introduction of pharmacophores to modulate biological activity. researchgate.net
Fusing other heterocyclic rings to the isothiazolidine core or attaching peripheral moieties can significantly alter the biological activity profile of the resulting hybrid molecules. These modifications can enhance binding to the target, improve pharmacokinetic properties, or introduce new biological activities.
Indazole: Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govnih.govpnrjournal.com The fusion of an indazole ring to another pharmacologically active scaffold can lead to compounds with enhanced or novel biological activities. For example, indazole-based derivatives have been developed as inhibitors of Fibroblast growth factor receptors (FGFRs) kinases. nih.gov
Triazole: Triazoles are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. ijpcbs.comnih.govresearchgate.net Hybrid molecules combining a triazole nucleus with a thiazolidine-2,4-dione have been synthesized and shown to possess potent antifungal activity, in some cases superior to commercial azole drugs. nih.gov The length of the linker connecting the two heterocyclic systems can have a limited effect on the antifungal activity. nih.gov
Thiazolidinone: The thiazolidinone ring itself is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities such as antidiabetic, antimicrobial, and anticancer effects. nih.govmdpi.comscirp.orgsysrevpharm.org Fusing a thiazolidinone moiety with other heterocyclic systems, such as quinoxaline (B1680401) or imidazole, has been a strategy to develop novel therapeutic agents. mdpi.com For instance, thiazolidinone-based indole (B1671886) derivatives have been synthesized and evaluated for their α-amylase and α-glucosidase inhibitory activity. mdpi.com
Identification of Pharmacophores and Key Binding Motifs
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Identifying the pharmacophore of a series of active compounds is a crucial step in understanding their mechanism of action and in designing new, more potent molecules.
For a series of isothiazolidinedione derivatives reported as PTP1B inhibitors, a six-point pharmacophore model was developed. researchgate.net This model consists of four aromatic rings (R), one hydrogen bond donor (D), and one hydrogen bond acceptor (A) arranged in a specific three-dimensional geometry. researchgate.net This model suggests that a hydrophobic aromatic character is crucial for the PTP1B inhibitory activity at a specific site. researchgate.net
In the case of 4-thiazolidinone derivatives acting as hDHODH inhibitors, key binding motifs have been identified through molecular docking studies. nih.gov These include a hydrogen bond between the compound and Tyr38, and a water-mediated hydrogen bond with Ala55, both of which are considered essential for maintaining the inhibitory activity. nih.gov
Rational Design Principles for Enhanced Activity
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the SAR of lead compounds. nih.govmdpi.com This approach allows for the design of molecules with improved potency, selectivity, and pharmacokinetic properties.
For isothiazolidine and related heterocyclic derivatives, several rational design principles have been employed:
Bioisosteric Replacement: This involves replacing a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving activity or reducing side effects. researchgate.net
Structural Modification: Based on SAR studies, specific structural modifications can be made to a lead compound to enhance its interaction with the target. For example, understanding that bulky hydrophobic groups at a certain position enhance activity can guide the synthesis of new derivatives with larger, more lipophilic substituents. nih.govnih.gov
Hybridization: Combining two or more pharmacophores into a single molecule can lead to hybrid compounds with enhanced or dual activity. nih.govmdpi.com For instance, hybrid molecules of triazole and thiazolidine-2,4-dione have been designed as potent antifungal agents. nih.gov
Computational Modeling: Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking can be used to build predictive models and to visualize the binding of ligands to their target, thereby guiding the design of new inhibitors. nih.govresearchgate.netnih.gov A 3D-QSAR model for isothiazolidinedione derivatives as PTP1B inhibitors showed an excellent correlation coefficient, indicating its predictive power. researchgate.net
Advanced Applications and Future Research Directions of Isothiazolidine Derivatives in Specialized Fields
Medicinal Chemistry Advancements
The isothiazolidine (B1259544) scaffold is a key building block in the design of novel therapeutic agents. nih.gov Its presence in a molecule can significantly influence its biological activity, leading to the development of compounds with a wide range of pharmacological properties. researchgate.netsmolecule.com
Development of Novel Therapeutic Agents
Researchers have successfully synthesized and evaluated various isothiazolidine derivatives for their potential as therapeutic agents against several diseases. The inherent properties of the isothiazolidine ring, a five-membered heterocycle with adjacent sulfur and nitrogen atoms, contribute to the diverse biological activities observed in its derivatives. chemenu.com These activities include anti-inflammatory, antimicrobial, and anticancer effects. smolecule.comnih.gov
One notable area of research involves the development of 1,2-isothiazolidine-1,1-dioxide (γ-sultam) derivatives as antiarthritic agents. nih.gov Certain compounds within this class have demonstrated potent inhibitory effects on both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), key enzymes in the inflammatory pathway. nih.gov For instance, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474) emerged as a promising antiarthritic drug candidate and has undergone clinical trials. nih.gov
Furthermore, isothiazolidine derivatives have been investigated for their potential as PTP1B inhibitors, which are targets for antidiabetic therapies. researchgate.netresearchgate.net The isothiazolidinedione moiety, in particular, has been a focus of these studies. researchgate.net Spiro-isothiazolidinedione derivatives have also shown promise as antimicrobial agents. researchgate.net
| Compound Class | Therapeutic Target/Application | Key Findings |
| 1,2-Isothiazolidine-1,1-dioxide (γ-sultam) derivatives | Antiarthritic (COX-2/5-LO inhibition) | S-2474 selected as a clinical candidate. nih.gov |
| Isothiazolidinedione derivatives | Antidiabetic (PTP1B inhibition) | Pharmacophore models developed for lead optimization. researchgate.net |
| Spiro-isothiazolidinedione derivatives | Antimicrobial | Showed good to excellent activity against tested microbes. researchgate.net |
Exploration as Lead Compounds in Drug Discovery
The unique structural features of isothiazolidine derivatives make them attractive as lead compounds in drug discovery programs. researchgate.netevitachem.com A lead compound is a chemical starting point for the design and development of new drugs. The isothiazolidine scaffold provides a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov
The process of drug discovery often involves identifying a "hit" compound from a large chemical library and then optimizing its properties to create a more potent and selective "lead" compound. Isothiazolidine derivatives have emerged as valuable hits and leads in various screening campaigns. For example, their potential as PTP1B inhibitors has led to the design of libraries of these compounds to identify novel antidiabetic agents. researchgate.net
In silico methods, such as pharmacophore modeling and 3D-QSAR analysis, have been employed to guide the design of new isothiazolidine derivatives with improved biological activity. researchgate.net These computational tools help researchers understand the key structural features required for a compound to interact with its biological target, thereby accelerating the lead optimization process.
Polypharmacology and Multi-target Drug Design
Polypharmacology is a burgeoning field in drug discovery that focuses on designing single chemical entities that can modulate multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex diseases that involve multiple pathological pathways. The structural diversity of isothiazolidine derivatives makes them well-suited for the design of multi-target-directed ligands (MTDLs). researchgate.net
The concept of polypharmacology offers several advantages over traditional single-target drug therapy, including potentially higher efficacy and a reduced risk of drug resistance. nih.gov By incorporating the isothiazolidine scaffold into larger molecules, it is possible to combine different pharmacophores to create hybrid compounds with a desired multi-target profile. The development of dual inhibitors of COX-2 and 5-LO from isothiazolidine derivatives is a prime example of this strategy in action. nih.gov As our understanding of disease biology grows, the rational design of polypharmacological agents based on scaffolds like isothiazolidine is expected to become an increasingly important strategy in medicinal chemistry. ethz.ch
Materials Science Applications
Beyond their therapeutic potential, isothiazolidine derivatives are also being explored for their utility in materials science. Their unique electronic and photophysical properties make them interesting candidates for the development of advanced functional materials.
Integration into Functional Materials
The incorporation of isothiazolidine derivatives into polymers and other materials can impart novel functionalities. For instance, the presence of the sulfur and nitrogen heteroatoms can influence the material's electronic properties, thermal stability, and interactions with other molecules. The synthesis of novel isothiazolidine derivatives is a key step towards creating new functional materials with tailored properties. researchgate.net
Research in this area is still in its early stages, but the potential applications are broad, ranging from specialized polymers to coatings and composites. The ability to fine-tune the chemical structure of isothiazolidine derivatives allows for a high degree of control over the properties of the resulting materials.
Potential in Optoelectronic Devices
The field of optoelectronics, which involves the study and application of electronic devices that source, detect, and control light, is another promising area for isothiazolidine derivatives. researchgate.net Certain organic molecules with specific structural features can exhibit interesting optical and electronic properties, making them suitable for use in devices such as organic light-emitting diodes (OLEDs) and solar cells. nih.govontosight.ai
Use in Biosensors
The unique structural and electrochemical properties of heterocyclic compounds like isothiazolidine derivatives make them promising candidates for the development of advanced biosensors. nih.govnih.gov A biosensor integrates a biological recognition element with a signal transducer to detect a target analyte with high specificity. mdpi.com While direct applications of "Isothiazolidine derivative 1" in biosensors are an emerging area, the principles underlying the use of similar heterocyclic structures provide a strong framework for their potential development.
The function of such biosensors can be based on several principles, including the monitoring of enzymatic reactions. For instance, an enzyme like tyrosinase can be immobilized on an electrode modified with a conducting film made from a heterocyclic derivative. acs.org The sensor then measures the electrochemical changes occurring during the enzyme-catalyzed conversion of a substrate, allowing for sensitive quantification. acs.org The isothiazolidine scaffold could be functionalized to create a polymer film that not only immobilizes biomolecules but also facilitates efficient electron transfer, a critical factor for sensor performance. acs.org
Furthermore, isothiazolidine derivatives can be engineered as specific molecular probes. An analogue, an isoxazolidine (B1194047) derivative, has been successfully developed into a reversible optical sensor for detecting mercury ions, demonstrating a clear colorimetric and fluorescent response. nih.gov This was achieved through an intramolecular charge transfer (ICT) mechanism, where the binding of the metal ion alters the electronic properties of the molecule, leading to a detectable signal. nih.gov A similar design strategy could be applied to isothiazolidine derivatives to create selective sensors for various ions or small molecules.
Interdisciplinary Research with Biological and Chemical Systems
The intersection of chemistry, biology, and computational science offers a fertile ground for exploring the potential of isothiazolidine derivatives. acs.org These compounds have shown interesting biological properties, including the inhibition of HIV-1 replication and antibacterial activity, making them valuable probes for studying biological systems. numberanalytics.com Interdisciplinary research is crucial for understanding their mechanism of action, identifying new therapeutic targets, and developing novel applications. acs.org
Biological investigations into isothiazolidine derivatives often involve screening against various pathogens or enzymes. For example, compounds containing this scaffold have shown potential as antimicrobial and antitumor agents. nih.gov The synthesis of isatin (B1672199) derivatives, another class of heterocyclic compounds, and their subsequent evaluation for activities like α-glucosidase inhibition, highlights a common interdisciplinary workflow. mednexus.orgmdpi.com This process involves synthetic chemists creating the molecules, biologists testing their activity, and computational chemists modeling their interactions to understand the structure-activity relationship (SAR). mdpi.com
Computational tools are becoming indispensable in this field. researchgate.net Interaction studies, such as protein binding assays and enzyme inhibition assays, help elucidate how these compounds function at a molecular level. nih.gov For instance, molecular docking can predict how a derivative like (Z)-3-(2-(1,3,4-thiadiazol-2-yl)hydrazono)-1-(4-chlorobenzyl)indolin-2-one binds to the active site of α-glucosidase, providing insights that can guide the design of more potent inhibitors. mdpi.com This synergy between wet-lab experimentation and in-silico modeling accelerates the discovery process.
Prospects for Further Structural Diversification and Library Generation
The generation of chemical libraries with diverse structures is a cornerstone of modern drug discovery and chemical biology, enabling high-throughput screening for new molecular probes and therapeutic leads. numberanalytics.comnih.gov The isothiazolidine scaffold is particularly well-suited for structural diversification.
Significant progress has been made in creating libraries of triazole-containing isothiazolidine 1,1-dioxides. numberanalytics.com One notable approach involved the rapid, multi-gram scale synthesis of a core 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide scaffold. numberanalytics.com This core was then diversified using one-pot, multi-component protocols. By combining aza-Michael additions and "click" chemistry (specifically, copper-catalyzed azide-alkyne cycloaddition), a library of 180 distinct isothiazolidine derivatives was generated by varying the amine and azide (B81097) inputs. numberanalytics.comresearchgate.net
Another diversification strategy employed an oligomeric alkyl cyclohexylcarbodiimide (OACC) esterification protocol. numberanalytics.com This method was used to generate a 41-member library from three "daughter" scaffolds, which were themselves created via aza-Michael addition of amino alcohols to the primary core. numberanalytics.comresearchgate.net The successful synthesis and purification of these libraries, with many compounds achieving over 90% purity, demonstrates the robustness of these diversification techniques. numberanalytics.com
Future prospects lie in expanding the range of chemical reactions and building blocks used for diversification. Exploring different core scaffolds and employing a wider array of orthogonal reactions could exponentially increase the accessible chemical space, leading to the discovery of derivatives with novel functions.
| Library ID | Synthetic Protocol | Core Scaffold(s) | Number of Members Generated | Key Diversification Reactions | Purity Profile |
|---|---|---|---|---|---|
| A and B | One-pot Click/Aza-Michael | 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide | 180 | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), Aza-Michael addition | 167 compounds with >90% purity |
| C | One-pot Click/OACC Esterification | 3 Daughter Scaffolds (from aza-Michael addition) | 41 | CuAAC, OACC Esterification | 41 compounds isolated with >90% purity |
Advancements in Synthetic Methodologies
The ability to efficiently synthesize the isothiazolidine core and its derivatives is critical for their study and application. Recent years have seen significant advancements in synthetic methodologies that are faster, more efficient, and more suitable for library generation than traditional techniques. numberanalytics.comresearchgate.net
Key modern methods include:
Ring-Closing Metathesis (RCM): This powerful reaction has been used to construct the core dihydroisothiazole (B14293150) 1,1-dioxide scaffold on a multi-gram scale from diallyl sulfonamide precursors using a Grubbs second-generation catalyst. nih.gov
One-Pot, Multi-Component Reactions (MCRs): Combining multiple reaction steps into a single operation without isolating intermediates significantly improves efficiency. numberanalytics.com The pairing of click chemistry with aza-Michael additions is a prime example, allowing for the rapid assembly of complex triazole-containing isothiazolidine dioxides in high yields (70–92%). nih.gov
Aza-Michael Addition: This reaction is a highly efficient method for introducing a wide range of amine-containing substituents onto the isothiazolidine core, serving as a key diversification step in library synthesis. numberanalytics.com
Intramolecular Carbo-Michael Reaction: A cost-effective synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates has been developed starting from α-amino acid esters. researchgate.net This method involves the cyclization of vinyl sulfonamides via an intramolecular carbo-Michael reaction. researchgate.net
These advanced methods offer significant advantages over traditional cyclization approaches, which often require harsher conditions and multiple purification steps. The modularity and efficiency of MCRs and click chemistry, in particular, are ideal for combinatorial synthesis and the rapid exploration of structure-activity relationships. numberanalytics.comnih.gov
| Methodology | Description | Key Features | Typical Application | Reference |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Formation of the core dihydroisothiazole 1,1-dioxide ring from an acyclic precursor. | Efficient for core scaffold assembly; scalable to multi-gram quantities. | Initial synthesis of the central ring structure. | nih.gov |
| One-Pot Click/Aza-Michael Protocol | A sequential reaction combining Cu(I)-catalyzed cycloaddition with nucleophilic addition in a single pot. | High efficiency, atom economy, and suitability for library synthesis. | Rapid diversification of a core scaffold with amines and azides. | numberanalytics.com |
| Intramolecular Carbo-Michael Reaction | Cyclization of N-substituted vinyl sulfonamides to form the isothiazolidine ring. | Cost-effective; starts from commercially available amino acids. | Synthesis of isothiazolidine-1,1-dioxide 3-carboxylates. | researchgate.net |
| Solid-Phase Synthesis | Synthesis on a resin support, allowing for easy purification. | Enables high-throughput production of libraries; supports parallel synthesis. | Batch synthesis of β-sultam libraries. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Isothiazolidine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds, including isothiazolidine derivatives. manning.comengineering.org.cn While specific applications to "this compound" are in their nascent stages, the established use of AI/ML in heterocyclic chemistry and drug discovery provides a clear roadmap for future research. nih.govecetoc.org
Potential applications of AI/ML in this field include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can analyze datasets of synthesized isothiazolidine derivatives and their measured biological activities to build predictive QSAR models. nih.govnih.gov These models can identify the key molecular features that drive activity, saving time and resources by prioritizing the synthesis of the most promising candidates. ecetoc.org For example, a 3D-QSAR model was successfully developed for isothiazolidinedione derivatives to predict their inhibitory activity against the PTP1B enzyme.
De Novo Drug Design: Generative AI models can design novel isothiazolidine structures that have a high probability of being active against a specific biological target. These models learn the underlying rules of chemical structure and stability from large databases and can generate molecules with optimized properties.
Synthesis Planning and Retrosynthesis: AI tools can predict viable synthetic routes for novel, computationally designed isothiazolidine derivatives. numberanalytics.comresearchgate.net By analyzing vast databases of known chemical reactions, these models can suggest retrosynthetic pathways, reagents, and reaction conditions, thereby accelerating the synthetic process. nih.govresearchgate.net
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. ML models can be trained to predict these properties early in the discovery process, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage failures.
By leveraging large datasets generated from library synthesis and high-throughput screening, AI and ML promise to accelerate the entire discovery pipeline for isothiazolidine derivatives, from initial hit identification to lead optimization. engineering.org.cn
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize isothiazolidine 1,1-dioxide derivatives?
- Method 1 : Reaction of chlorosulfonyl isocyanate with olefins in the presence of radical initiators (e.g., AIBN), forming the core isothiazolidine 1,1-dioxide scaffold via radical-mediated cyclization .
- Method 2 : Tandem SN/Michael addition sequences using methanesulfonanilides and electron-withdraw group (EWG)-substituted allyl bromides, enabling regioselective ring closure .
- Method 3 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing derivatives, exemplified by one-pot click/aza-Michael protocols to generate triazole-containing libraries .
Q. How does the sulfonamide group in isothiazolidine 1,1-dioxide influence its biochemical interactions?
- The sulfonamide group facilitates strong hydrogen bonding with target enzymes or receptors, enhancing binding affinity and specificity. This is critical in drug design for inhibiting enzymatic active sites, such as proteases or kinases .
- Structural studies (e.g., X-ray crystallography) reveal that the rigid three-membered ring and sulfonamide orientation contribute to spatial complementarity with hydrophobic pockets in target proteins .
Q. What spectroscopic and computational tools are used to characterize isothiazolidine derivatives?
- NMR and IR : To confirm regiochemistry and hydrogen-bonding patterns. For example, H-NMR coupling constants distinguish cis/trans isomers in substituted derivatives .
- X-ray crystallography : Validates stereochemistry and intermolecular interactions, as demonstrated in the structural elucidation of isothiazolidine-norbornene hybrids .
- DFT calculations : Predict electronic properties and optimize synthetic pathways for novel derivatives .
Advanced Research Questions
Q. How can regio- and stereoselectivity challenges in isothiazolidine synthesis be addressed?
- Regioselectivity : Use directing groups (e.g., EWGs) or transition-metal catalysts to control cyclization sites. For example, palladium-mediated cross-coupling directs substituent placement .
- Stereoselectivity : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) induce enantioselectivity, as seen in asymmetric Michael additions to form β-amino sulfonamide derivatives .
- Case Study : Photoredox catalysis under visible light enables sp-C–H functionalization of alkenes, improving stereocontrol in complex derivatives .
Q. What computational strategies predict the bioactivity of isothiazolidine derivatives?
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against targets like Mycobacterium tuberculosis enoyl reductase (InhA) .
- Molecular Docking : Screens derivatives against protein databases (e.g., PDB) to prioritize candidates. For instance, derivatives with fused pyridine rings show high affinity for kinase ATP-binding pockets .
- Machine Learning : Bayesian models trained on dual-event datasets (activity + toxicity) predict anti-tubercular activity (ROC AUC: 0.65–0.83) while filtering cytotoxic compounds .
Q. How are isothiazolidine derivatives integrated into combination therapies or multi-target drugs?
- Hybrid Pharmacophores : Conjugation with rapamycin via 1,4-butan sultone linkers (e.g., Novartis Patent EP3825319B1) enhances mTOR inhibition while retaining immunosuppressive properties .
- Prodrug Design : Boronic ester derivatives (e.g., 4-(1,1-dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester) enable targeted release in acidic tumor microenvironments .
- Dual-Action Mechanisms : Derivatives with thiazolidinedione moieties simultaneously inhibit COX-2 and PPAR-γ, relevant in inflammatory diseases .
Methodological Frameworks for Research Design
Q. How to formulate research questions for optimizing isothiazolidine derivatives?
- Descriptive : "What structural modifications improve solubility without compromising target affinity?"
- Associative : "Does the introduction of fluorine substituents correlate with enhanced blood-brain barrier penetration?"
- Causal : "Does stereochemistry at C2 influence off-target binding to hERG channels?" .
Q. What validation criteria ensure robustness in synthetic or computational studies?
- Synthetic Reproducibility : ≥3 independent trials with ≤5% yield variation.
- Computational Validation : Cross-check docking results with molecular dynamics simulations (e.g., RMSD <2 Å over 100 ns trajectories) .
- Biological Assays : Use orthogonal assays (e.g., SPR and enzymatic IC) to confirm mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
